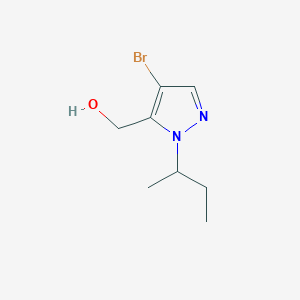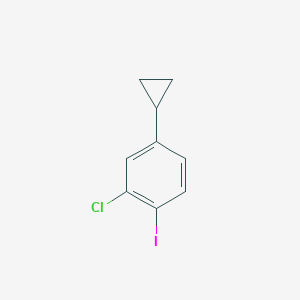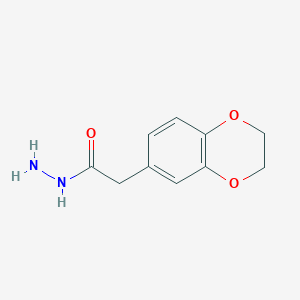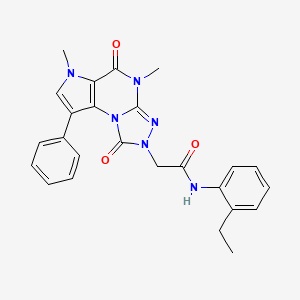![molecular formula C22H16ClN3O2 B2612441 2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034506-03-9](/img/structure/B2612441.png)
2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with multiple aromatic rings, including a naphthoyl group and a dipyridopyrimidinone group. It also has a chloro substituent. The exact properties and behavior of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings and a heterocyclic core. The chloro substituent would likely have a significant impact on the compound’s reactivity and possibly its orientation in three-dimensional space .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of its functional groups and substituents. The aromatic rings might participate in electrophilic aromatic substitution reactions, while the chloro substituent could potentially be replaced by other groups in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would affect properties like solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Halogenated Pyrimidinones Synthesis : Molnár et al. (2009) described the synthesis of halogenated pyrimidin-4-ones, including processes that could relate to compounds with similar structures to 2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one. This research provides insight into thermal cyclization and decarboxylation methods for creating complex halogenated heterocycles (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).
Substituted Pyrimidin-4-ones : Ferrarini et al. (1983) explored the condensation of substituted 2-aminopyridines with δ-ketocarboxylic esters, leading to the formation of substituted pyrido[1,2-a]pyrimidin-4-ones. This research could be relevant for understanding the chemical behavior and synthesis pathways of naphthoyl-chloro-dihydropyrimidinones (Ferrarini, Mori, Livi, Biagi, & Marini, 1983).
Potential Biological Activities
Cholinesterase and Aβ-Aggregation Inhibition : Mohamed et al. (2011) reported on the development of N-(naphth-1-ylmethyl)pyrimidin-4-amines and their derivatives, showing dual cholinesterase inhibition and Aβ-aggregation inhibition, which are significant for Alzheimer's disease research. This demonstrates the therapeutic potential of structurally complex pyrimidinones in neurodegenerative disease management (Mohamed, Yeung, Rao, 2011).
Antitumor Activity : Insuasty et al. (2013) synthesized pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity, highlighting the relevance of naphthyridinone derivatives in cancer research. The study indicates that structurally related compounds could possess significant biological activities against various cancer cell lines (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-8-9-20-24-19-10-11-25(13-18(19)22(28)26(20)12-15)21(27)17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIONMYZTUDQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)
![9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2612362.png)



![2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2612370.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B2612371.png)

amine](/img/structure/B2612373.png)
![6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid](/img/structure/B2612374.png)
![N-(4-methoxybenzyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2612376.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2612379.png)
